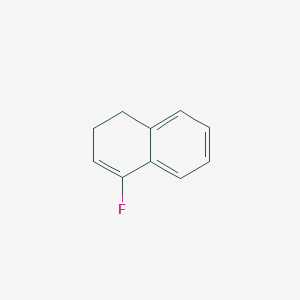![molecular formula C7H13NO2 B13789769 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine CAS No. 90048-99-0](/img/structure/B13789769.png)
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is a bicyclic compound with a unique structure that includes an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine typically involves the ring-opening polymerization of bicyclic acetals. One common method starts with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) and proceeds through several steps, including the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators . The reaction is carried out in dichloromethane at temperatures between -60°C and 0°C .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 6,8-Dioxabicyclo[3.2.1]octane (DBO)
- 6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE)
- 6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO)
- 8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)
Comparison: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its analogues. For instance, while DBO and DBOE are primarily used in polymer synthesis, the amine derivative has broader applications in medicinal chemistry and biology .
Eigenschaften
CAS-Nummer |
90048-99-0 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
6,8-dioxabicyclo[3.2.1]octan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-4-6-5-2-1-3-7(9-5)10-6/h5-7H,1-4,8H2 |
InChI-Schlüssel |
KHEXAWPAJMQYRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(OC(C1)O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


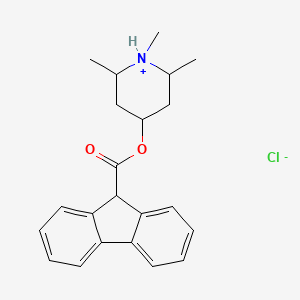
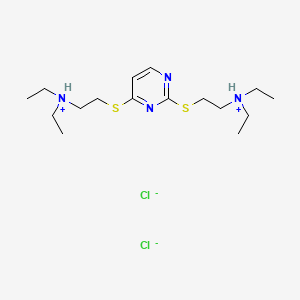
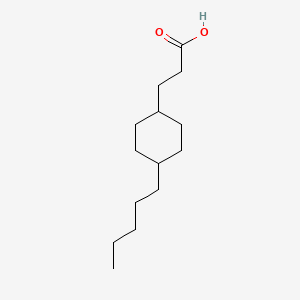
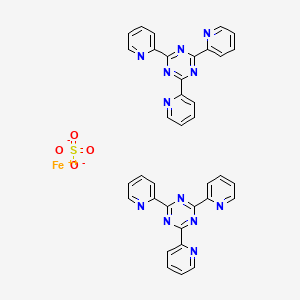
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)

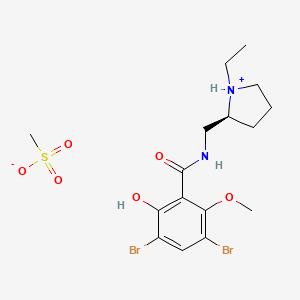
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
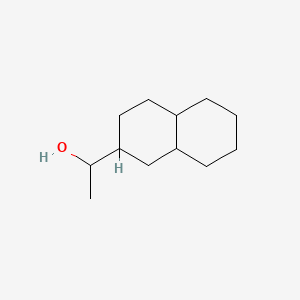
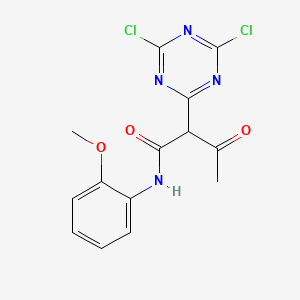
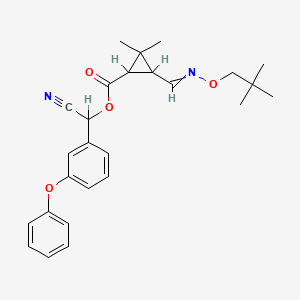
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
